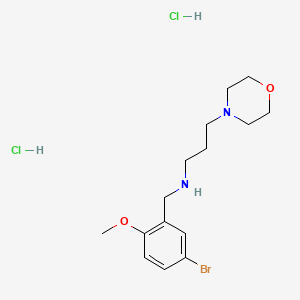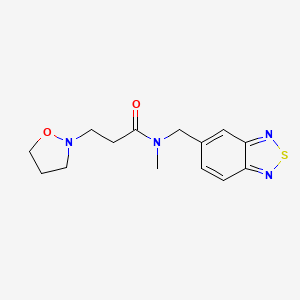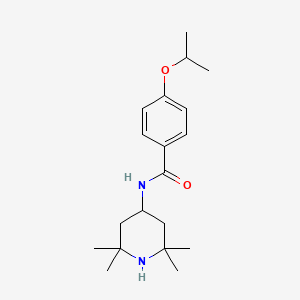
N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Commonly referred to as BRL-15572, this compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been studied for its ability to modulate the activity of serotonin receptors.
Mécanisme D'action
BRL-15572 acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin signaling and modulates the activity of serotonin receptors. BRL-15572 has a higher affinity for the 5-HT1D and 5-HT1B receptors than for the 5-HT transporter, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 can modulate the activity of serotonin receptors in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. It has been shown to increase the release of serotonin in these regions, which may contribute to its antidepressant and anxiolytic effects. BRL-15572 has also been shown to have analgesic effects in animal models of pain, possibly through its modulation of the activity of serotonin receptors in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BRL-15572 is its selective binding to serotonin receptors, which allows for specific modulation of serotonin signaling. This can be useful in studying the role of serotonin in various physiological and pathological processes. However, one limitation of BRL-15572 is its relatively low potency compared to other N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, which may require higher concentrations for effective modulation of serotonin signaling.
Orientations Futures
Future research on BRL-15572 could focus on its potential therapeutic applications in various neurological and psychiatric disorders. Studies could investigate its efficacy and safety in animal models and clinical trials for conditions such as depression, anxiety, and chronic pain. Additionally, further research could explore the molecular mechanisms underlying its modulation of serotonin signaling and its interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of BRL-15572 involves a series of chemical reactions that start with the reaction of 5-bromo-2-methoxybenzyl chloride with morpholine to form N-(5-bromo-2-methoxybenzyl)morpholine. This intermediate is then reacted with 3-chloropropan-1-amine to form N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine. Finally, the dihydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
BRL-15572 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the 5-HT1D and 5-HT1B serotonin receptors, which are involved in the regulation of mood, anxiety, and pain perception. Studies have suggested that BRL-15572 may have antidepressant, anxiolytic, and analgesic effects.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2.2ClH/c1-19-15-4-3-14(16)11-13(15)12-17-5-2-6-18-7-9-20-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZBMCPIWMNZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5317213.png)
![4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317225.png)
![2-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5317233.png)
![allyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5317241.png)


![N-(5-methylisoxazol-3-yl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoacetamide](/img/structure/B5317260.png)
![3-(4-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B5317268.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317275.png)
![N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride](/img/structure/B5317295.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5317308.png)
![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)
